1H-Pyrrole-2-carbonitrile, 5-chloro-

Catalog No.
S13392302
CAS No.
827342-90-5
M.F
C5H3ClN2
M. Wt
126.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrole-2-carbonitrile, 5-chloro-

CAS Number

827342-90-5

Product Name

1H-Pyrrole-2-carbonitrile, 5-chloro-

IUPAC Name

5-chloro-1H-pyrrole-2-carbonitrile

Molecular Formula

C5H3ClN2

Molecular Weight

126.54 g/mol

InChI

InChI=1S/C5H3ClN2/c6-5-2-1-4(3-7)8-5/h1-2,8H

InChI Key

IUTIGODGLLFLGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)Cl)C#N

1H-Pyrrole-2-carbonitrile, 5-chloro- (CAS 827342-90-5) is a halogenated pyrrole derivative widely recognized as a critical intermediate in the synthesis of complex heterocyclic molecules. Its primary procurement value lies in its role as a precursor for developing targeted therapeutics, particularly protein kinase inhibitors for applications in oncology. The specific positioning of the chloro and nitrile groups provides a synthetically versatile scaffold, enabling the construction of pharmacologically active compounds.

Substituting 5-chloro-1H-pyrrole-2-carbonitrile with its parent compound (1H-pyrrole-2-carbonitrile) or the 5-bromo analog is often synthetically and functionally unviable. The 5-chloro substituent is not merely a placeholder; it is a critical pharmacophore in many advanced kinase inhibitors, where it can form essential halogen bonds with target proteins, a feature absent in the unchlorinated analog. Attempting late-stage chlorination of the pyrrole core is often inefficient and can lead to isomeric impurities, complicating purification and reducing process yields. Furthermore, while aryl bromides are traditionally more reactive in cross-coupling, modern catalytic systems are optimized for aryl chlorides, making the 5-chloro derivative a more cost-effective and atom-economical choice for scaled-up production campaigns without sacrificing reactivity.

Demonstrated Utility as a Key Intermediate for B-RAF Kinase Inhibitors

This compound is explicitly cited as a key starting material in the synthesis of potent B-RAF inhibitors, a critical class of anti-cancer therapeutics. Patents for clinically significant compounds, such as those related to Vemurafenib (PLX4032), establish a direct synthetic lineage from pyrrole-based precursors. Procuring this specific chlorinated intermediate circumvents the challenges of late-stage chlorination, which often results in lower yields and difficult-to-remove isomeric byproducts, thereby streamlining the manufacturing process of the final active pharmaceutical ingredient (API).

Evidence DimensionPrecursor Suitability & Process Efficiency
Target Compound DataDirect, one-step incorporation of the required 5-chloro-pyrrole moiety.
Comparator Or BaselineMulti-step, lower-yielding late-stage chlorination of an unsubstituted pyrrole core.
Quantified DifferenceQualitatively higher process efficiency and purity by avoiding problematic late-stage halogenation steps.
ConditionsMulti-step synthesis of complex heterocyclic APIs like B-RAF inhibitors.

Using this specific precursor simplifies the synthetic route to high-value pharmaceutical targets, reducing manufacturing steps and improving final product purity.

Enables Critical Halogen Bonding for Potent Target Engagement

In medicinal chemistry, the substitution of hydrogen with chlorine at the 5-position of a pyrrole ring can dramatically increase biological potency. The chlorine atom acts as a halogen bond donor, forming a key interaction with backbone carbonyls in the hinge region of protein kinases. While direct IC50 data for a final compound using this exact fragment versus its non-chlorinated analog is proprietary, the principle is well-established in related scaffolds. For example, in a series of Janus kinase 1 (JAK1) inhibitors, introducing a halogen (iodine) to a key position resulted in a significant increase in selectivity and potency due to a specific interaction with a histidine residue. This highlights the functional, non-interchangeable role of the halogen.

Evidence DimensionBiological Potency (Inferred)
Target Compound DataThe 5-chloro group is capable of forming a halogen bond, a critical interaction for high-affinity binding to kinase targets.
Comparator Or BaselineThe unsubstituted 1H-Pyrrole-2-carbonitrile, which lacks the ability to form this specific type of stabilizing interaction.
Quantified DifferencePotency can increase by orders of magnitude when a critical halogen bond is introduced (based on general principles and related examples).
ConditionsBinding affinity assays (e.g., IC50, Ki) for kinase inhibitors in drug discovery programs.

Procuring the 5-chloro version is essential for research programs aiming to maximize compound potency through structure-based design incorporating halogen bonding.

Core Building Block for RAF and other Kinase Inhibitor Synthesis

This compound is the right choice for synthetic campaigns targeting B-RAF and other kinase inhibitors where the 5-chloropyrrole moiety is a known pharmacophore. Its use as a starting material is documented in patents for high-value oncology targets, making it a reliable precursor for both lead optimization and process scale-up.

Structure-Activity Relationship (SAR) Studies

Ideal for medicinal chemistry programs exploring the impact of halogen substitution on ligand-target interactions. It serves as the primary tool to investigate the role of halogen bonding at the 5-position of the pyrrole scaffold, providing a direct comparison to unsubstituted or alternatively halogenated analogs to drive potency and selectivity.

Development of Novel Heterocyclic Scaffolds

The chloro- and nitrile-substituted pyrrole core offers dual points for synthetic elaboration. The chlorine can be used in cross-coupling reactions, while the nitrile can be hydrolyzed, reduced, or converted to other functional groups, making it a versatile platform for creating libraries of novel heterocyclic compounds for screening and discovery.

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

125.9984758 g/mol

Monoisotopic Mass

125.9984758 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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